molecular formula C10H16BNO B14586591 N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine CAS No. 61373-32-8

N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine

Cat. No.: B14586591
CAS No.: 61373-32-8
M. Wt: 177.05 g/mol
InChI Key: SXNJXLWZFJQZIT-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a boron atom bonded to a nitrogen atom, which is further connected to a 4-methoxyphenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine typically involves the reaction of 4-methoxyaniline with trimethylborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:

    Formation of the Intermediate: 4-Methoxyaniline is reacted with trimethylborane in the presence of a suitable solvent, such as tetrahydrofuran (THF), at low temperatures.

    Purification: The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques, such as crystallization and distillation, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.

    Substitution: Halogens (chlorine, bromine), alkyl halides; reactions often require catalysts or specific conditions like elevated temperatures.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of boron-based drugs for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites in biomolecules, such as enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)piperazine: A compound with a similar 4-methoxyphenyl group but different core structure.

    N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: Another compound with a 4-methoxyphenyl group, used in cancer research.

Uniqueness

N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and potential applications. Unlike other similar compounds, it can participate in boron-specific reactions, making it valuable in fields like organic synthesis and materials science.

Properties

CAS No.

61373-32-8

Molecular Formula

C10H16BNO

Molecular Weight

177.05 g/mol

IUPAC Name

N-dimethylboranyl-4-methoxy-N-methylaniline

InChI

InChI=1S/C10H16BNO/c1-11(2)12(3)9-5-7-10(13-4)8-6-9/h5-8H,1-4H3

InChI Key

SXNJXLWZFJQZIT-UHFFFAOYSA-N

Canonical SMILES

B(C)(C)N(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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